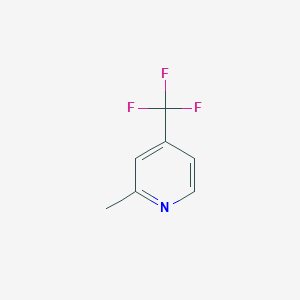

2-Methyl-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWGXUBCGWYGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563693 | |

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-17-2 | |

| Record name | 2-Methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Methyl-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 106877-17-2). This document is structured to deliver not just data, but field-proven insights into the practical application of these properties in a research and development setting. As a key heterocyclic building block, understanding the nuances of its lipophilicity, acidity, and spectroscopic profile is paramount for its effective utilization in the synthesis of novel agrochemicals and pharmaceuticals. This guide consolidates computed data, provides comparative analysis with related structures, and details gold-standard experimental protocols for its characterization, establishing a foundational resource for scientists working with this important intermediate.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine—its high electronegativity, ability to form strong C-F bonds, and its role as a bioisostere for hydrogen or a hydroxyl group—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of these properties.

When appended to a pyridine ring, the -CF₃ group creates a scaffold of immense value. Trifluoromethylpyridines (TFMPs) are integral components in a wide array of commercial products, from life-saving pharmaceuticals to high-efficacy crop protection agents.[1] These compounds serve as critical intermediates, with their unique physicochemical characteristics directly influencing the bioactivity and pharmacokinetics of the final products.[1] this compound is one such intermediate, offering a synthetically versatile platform for creating complex molecular architectures. This guide aims to provide a deep dive into its essential properties, empowering researchers to leverage its full potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section details the molecular identifiers and computed physicochemical data for this compound.

Molecular Identifiers

Precise identification is critical for regulatory compliance, procurement, and data retrieval.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 106877-17-2 | PubChem[2] |

| Molecular Formula | C₇H₆F₃N | PubChem[2] |

| Molecular Weight | 161.12 g/mol | PubChem[2] |

| Canonical SMILES | CC1=NC=CC(=C1)C(F)(F)F | PubChem[2] |

| InChI Key | VAWGXUBCGWYGEQ-UHFFFAOYSA-N | PubChem[2] |

Computed Physicochemical Data

| Property | Value | Interpretation and Significance |

| XLogP3 | 2.1 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, impacting its solubility profile and interaction with biological targets. |

| Hydrogen Bond Acceptors | 1 (N atom) | The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological systems. |

| Rotatable Bonds | 1 | Limited conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty. |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | A low TPSA value is often correlated with good cell permeability and oral bioavailability. |

| Boiling Point | Not available (exp.) | Expected to be a liquid at room temperature with a boiling point likely in the range of 140-160 °C based on similar structures. |

| Melting Point | Not available (exp.) | N/A, likely a liquid at standard conditions. |

| pKa (Predicted) | ~3.5 | The pyridine nitrogen is weakly basic. The electron-donating methyl group slightly increases basicity compared to pyridine (pKa ~5.2), while the potent electron-withdrawing trifluoromethyl group significantly reduces it. |

Data sourced from PubChem, Release 2025.04.14.[2]

Spectroscopic Characterization Profile (Anticipated)

While public experimental spectra for this specific compound are unavailable, a senior scientist can confidently predict the key features required for its structural confirmation post-synthesis. This section serves as a practical guide for the analysis of newly prepared this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.

-

H-6: A doublet around δ 8.6 ppm, coupled to H-5.

-

H-5: A doublet of doublets around δ 7.4 ppm, coupled to H-6 and H-3.

-

H-3: A singlet (or narrow doublet due to small long-range coupling) around δ 7.2 ppm.

-

-CH₃: A singlet around δ 2.5 ppm.

-

-

¹³C NMR: The carbon spectrum will be characterized by the strong deshielding effect of the -CF₃ group.

-

C-2 & C-4: Quaternary carbons, with C-4 (attached to -CF₃) appearing as a quartet due to C-F coupling, significantly downfield.

-

-CF₃: A quartet with a large coupling constant (J ≈ 270 Hz).[3]

-

-CH₃: An upfield signal around δ 20-25 ppm.

-

-

¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A single, sharp singlet is expected around δ -63 to -65 ppm (relative to CFCl₃).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching vibrations.

-

C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C=N/C=C Stretch: Aromatic ring vibrations between 1400-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) would show a strong molecular ion (M⁺) peak at m/z = 161. A prominent fragment would be the loss of a fluorine atom or the entire CF₃ group.

Core Applications in Synthesis

This compound is a valuable building block primarily due to the orthogonal reactivity of its substituent groups and the pyridine core. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions if a leaving group is present. The methyl group can be functionalized through oxidation or halogenation. This compound is a key intermediate for producing more complex molecules in the agrochemical and pharmaceutical sectors.[1]

Caption: Synthetic utility of this compound.

Gold-Standard Experimental Protocols for Characterization

Accurate determination of physicochemical parameters is non-negotiable in drug development. The following protocols describe robust, self-validating methods for quantifying the lipophilicity (LogP) and acidity (pKa) of the title compound.

Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: The shake-flask method, while traditional, can be labor-intensive and prone to errors. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reproducible, and automatable alternative for determining LogP values by correlating a compound's retention time with its lipophilicity. The causality is direct: a more lipophilic compound will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus a longer retention time.

Methodology:

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for the pyridine ring (e.g., 260 nm).

-

Prepare the mobile phase: a mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration Curve Generation:

-

Select a series of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte (e.g., LogP range 1 to 4).

-

Inject each standard individually under isocratic conditions (a fixed ratio of aqueous to organic mobile phase, e.g., 50:50).

-

Record the retention time (t_R) for each standard. Calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured by injecting a non-retained compound like uracil).

-

Plot log(k') versus the known LogP values. A linear regression of this plot provides the calibration curve. The system is validated by an R² value > 0.98.

-

-

Analyte Measurement:

-

Prepare a stock solution of this compound in the mobile phase.

-

Inject the analyte solution onto the calibrated HPLC system.

-

Determine its retention time (t_R) and calculate its log(k') value.

-

-

LogP Calculation:

-

Interpolate the log(k') value of the analyte onto the calibration curve to determine its experimental LogP.

-

Caption: Workflow for LogP determination via RP-HPLC.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for pKa determination.[2] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point. For a basic compound like a pyridine, titrating with a strong acid will generate a curve where the pH at the point of half-neutralization is equal to the pKa of the conjugate acid (pyridinium ion).

Methodology:

-

System Setup and Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Set up a titration vessel with a magnetic stirrer, the calibrated pH electrode, and a micro-burette for precise titrant delivery. Maintain a constant temperature (e.g., 25 °C) using a water bath.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low, to a known concentration (e.g., 10 mM).

-

Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[4]

-

-

Titration Procedure:

-

Place the sample solution in the vessel and begin stirring.

-

Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).[4]

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

Determine the equivalence point (V_eq) by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is located at V_eq / 2.

-

The pKa is the pH value of the solution at this half-equivalence point. The system is validated by the clear sigmoidal shape of the curve.

-

Caption: Workflow for pKa determination via potentiometric titration.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. The following information is derived from the Globally Harmonized System (GHS) classifications provided for this compound.[2]

GHS Hazard Summary:

| Pictogram | Class | Hazard Statement |

| Flame | Flammable Liquid 3 | H226: Flammable liquid and vapor. |

| Exclamation Mark | Acute Toxicity 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation 2 | H315: Causes skin irritation. | |

| Eye Irritation 2A | H319: Causes serious eye irritation. | |

| STOT SE 3 | H335: May cause respiratory irritation. |

Source: European Chemicals Agency (ECHA) C&L Inventory.[2]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.[5]

Conclusion

This compound is a heterocyclic building block with significant potential in chemical R&D. Its physicochemical profile—characterized by moderate lipophilicity, weak basicity, and a low polar surface area—makes it an attractive starting point for the synthesis of bioactive compounds with favorable pharmacokinetic properties. While a lack of public experimental data necessitates reliance on high-quality computational predictions, this guide provides the necessary framework for its characterization. By employing the gold-standard protocols detailed herein, researchers can confidently verify the properties of this intermediate, ensuring the integrity and success of their synthetic campaigns.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. Autech Industry Co.,Limited. [Link]

-

This compound | C7H6F3N | CID 14761444. PubChem. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Supporting Information for Asymmetric C-H Trifluoromethylation of Benzaldehydes. The Royal Society of Chemistry. [Link]

-

Supporting Information for Palladium-Catalyzed Decarbonylative Trifluoromethylation of Aromatic Esters. The Royal Society of Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

Spectroscopic Characterization of 2-Methyl-4-(trifluoromethyl)pyridine: A Technical Guide

Introduction

2-Methyl-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and the inclusion of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule.

As direct, consolidated experimental spectra for this specific compound are not widely published, this document serves as both a repository of expected data and an instructional guide on its interpretation. The principles and predicted data herein are synthesized from established spectroscopic theory and empirical data from closely related structural analogs, such as 2-methylpyridine and 4-(trifluoromethyl)pyridine. This approach is designed to equip researchers with the expertise to confidently identify and characterize this and similar molecules.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectral data. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | PubChem[3] |

| Molecular Weight | 161.12 g/mol | PubChem[3] |

| CAS Number | 106877-17-2 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC1=NC=CC(=C1)C(F)(F)F | PubChem[3] |

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, it allows for the unambiguous identification of the methyl group and the three distinct aromatic protons.

Field-Proven Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Acquisition Time (aq): Set to 3-4 seconds to ensure good resolution.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the known effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.65 | Doublet (d) | 1H | J(H6-H5) ≈ 5.0 |

| H-5 | ~7.40 | Doublet (d) | 1H | J(H5-H6) ≈ 5.0 |

| H-3 | ~7.30 | Singlet (s) | 1H | - |

| -CH₃ | ~2.60 | Singlet (s) | 3H | - |

Interpretation and Scientific Rationale

-

Causality of Chemical Shifts:

-

H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. This effect is typical for α-protons in pyridines.[4]

-

H-5 & H-3: These protons are influenced by two competing effects. The -CF₃ group at C-4 is a powerful electron-withdrawing group, which deshields adjacent protons and shifts them downfield. Conversely, the -CH₃ group at C-2 is weakly electron-donating, which shields adjacent protons, shifting them upfield. H-5 is adjacent to the -CF₃ group, while H-3 is adjacent to both the methyl group and the -CF₃ group. The precise positioning will depend on the balance of these effects, but both are expected in the aromatic region.

-

-CH₃: The methyl protons are attached to an sp²-hybridized carbon of the aromatic ring, resulting in a characteristic chemical shift around 2.5-2.6 ppm, similar to that observed in 2-methylpyridine (2-picoline).[5]

-

-

Spin-Spin Coupling and Multiplicity:

-

The relationship between the aromatic protons dictates the splitting pattern. This workflow is visualized in the diagram below.

-

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of the -CF₃ group introduces a unique and highly informative C-F coupling pattern.

Field-Proven Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required compared to ¹H NMR.

-

Spectral Width: Ensure the spectral width covers the expected range for aromatic and aliphatic carbons (~0-170 ppm).

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift axis is referenced to the deuterated solvent signal (CDCl₃ triplet at ~77.16 ppm).

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | C-F Coupling |

| C-2 | ~159 | Singlet | - |

| C-6 | ~151 | Doublet | - |

| C-4 | ~135 | Quartet (q) | ¹J(C-F) ≈ 272 Hz |

| C-3 | ~122 | Quartet (q) | ³J(C-F) ≈ 4 Hz |

| C-5 | ~120 | Quartet (q) | ²J(C-F) ≈ 34 Hz |

| -CF₃ | ~124 | Quartet (q) | ¹J(C-F) ≈ 272 Hz |

| -CH₃ | ~24 | Quartet | - |

Interpretation and Scientific Rationale

-

Causality of Chemical Shifts:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen and are thus shifted significantly downfield. C-2, bearing the methyl group, is expected at a slightly higher field than in unsubstituted pyridine, while C-6 remains strongly deshielded.[5][6]

-

C-4 and -CF₃: The carbon directly attached to the three fluorine atoms (C-4) and the carbon of the trifluoromethyl group itself will exhibit large chemical shifts and, most importantly, will be split into quartets due to coupling with the three equivalent fluorine atoms (spin I = 1/2). The one-bond C-F coupling (¹J(C-F)) is typically very large, around 270-280 Hz.[7]

-

C-3 and C-5: These carbons also experience coupling to the fluorine atoms, but over two (²J) and three (³J) bonds. This results in smaller quartet splittings, which is a key diagnostic feature for identifying carbons near a -CF₃ group.[7]

-

-CH₃: The methyl carbon appears in the typical aliphatic region, around 24 ppm, consistent with data for 2-methylpyridine.[5]

-

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Field-Proven Experimental Protocol: FT-IR

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid/KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Instrument Setup: Place the sample in the spectrometer's sample holder.

-

Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The final spectrum is presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Aromatic Stretch | Medium-Weak |

| 2980-2850 | C-H Aliphatic Stretch (-CH₃) | Medium-Weak |

| 1600-1580 | C=C / C=N Ring Stretch | Strong-Medium |

| 1480-1430 | C=C / C=N Ring Stretch | Strong-Medium |

| 1350-1100 | C-F Stretch | Very Strong |

| 850-750 | C-H Aromatic Out-of-Plane Bend | Strong |

Interpretation and Scientific Rationale

The FT-IR spectrum is dominated by vibrations from the pyridine ring and the trifluoromethyl group.

-

Aromatic Region: The C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching bands between 1430-1600 cm⁻¹ confirm the presence of the pyridine ring.[8]

-

Aliphatic Region: The C-H stretching from the methyl group appears just below 3000 cm⁻¹.

-

Fluorine Region: The most diagnostic feature of the spectrum is the presence of extremely strong absorption bands in the 1350-1100 cm⁻¹ region. These bands are due to the symmetric and asymmetric C-F stretching modes of the -CF₃ group. Their high intensity is a result of the large change in dipole moment during the C-F bond vibration. This feature is a powerful confirmation of the presence of the trifluoromethyl substituent.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and stability.

Field-Proven Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Rationale |

| 161 | [C₇H₆F₃N]⁺• | Molecular Ion (M⁺•) |

| 160 | [M-H]⁺ | Loss of a hydrogen radical |

| 142 | [M-F]⁺ | Loss of a fluorine radical |

| 92 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |

Interpretation and Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to follow logical pathways based on bond strengths and fragment stability.

-

Molecular Ion (M⁺•): The peak at m/z 161 corresponds to the intact molecule with one electron removed, confirming the molecular weight.[3][9]

-

Key Fragments: The stability of the pyridine ring means that fragmentation will likely involve the substituents. The loss of a hydrogen radical (to m/z 160) is common. A more significant fragmentation would be the cleavage of a C-F bond (loss of F•, m/z 142) or, more likely, the cleavage of the C-C bond between the ring and the trifluoromethyl group, leading to the loss of a •CF₃ radical. This would result in a fragment ion at m/z 92, corresponding to the 2-methylpyridinium cation. This fragmentation is often a dominant process for trifluoromethyl-substituted aromatics.

Caption: Plausible EI-MS fragmentation pathway for this compound.

References

-

Royal Society of Chemistry. (2018). Supporting Information for "Visible-Light-Induced Metal-Free Hydrosilylation of CO2 to Silyl Formates Catalyzed by N-Heterocyclic Olefins". [Link]

-

Kawai, H., et al. (2016). Supporting Information for "A Practical and Versatile Method for the Trifluoromethylation of Arenes and Heteroarenes". Organic Letters. [Link]

-

American Chemical Society. (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]

-

Yadav, B. S., et al. (2010). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides with hydrosilanes". [Link]

-

PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 4-(4-Trifluoromethylphenyl)pyridine. [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

El-Gammal, O. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 9. Pyridine, 2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2-Methyl-4-(trifluoromethyl)pyridine

Abstract

2-Methyl-4-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic architecture, characterized by an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on a pyridine scaffold, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the strategic functionalization of both the methyl substituent and the pyridine ring. We will delve into the mechanistic underpinnings of key transformations, including oxidation, halogenation, and nucleophilic aromatic substitution, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended to serve as a practical and authoritative resource for scientists leveraging this versatile intermediate in complex molecular synthesis.

Introduction: The Strategic Importance of this compound

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] this compound combines the pyridine scaffold with two key functional handles: a nucleophilic nitrogen, a reactive methyl group, and a pyridine ring activated for specific transformations by the powerful electron-withdrawing nature of the CF3 group. This combination makes it a highly sought-after intermediate for creating complex, biologically active molecules.[3][4][5] Its derivatives are found in commercial products ranging from insecticides to herbicides and are key components in numerous clinical trial candidates.[3][4][6] Understanding its nuanced reactivity is paramount for its effective utilization.

Synthesis of the Core Scaffold

The synthesis of trifluoromethylpyridines can be broadly approached via two strategies: direct fluorination of a picoline precursor or a "building block" approach involving cyclocondensation reactions.[3][6]

One common industrial route involves the high-temperature, vapor-phase chlorination and fluorination of picolines.[4][6] For instance, 3-picoline can be subjected to simultaneous chlorination/fluorination to produce a mixture of intermediates, including those that can lead to the desired 4-CF3 substitution pattern.[6]

A more targeted laboratory-scale synthesis might involve a cyclocondensation strategy, reacting a trifluoromethyl-containing building block, such as a derivative of 4,4,4-trifluoro-3-oxobutanoate, with other components to construct the pyridine ring.[6][7]

Illustrative Synthetic Workflow

The following diagram outlines a generalized "building block" approach to the synthesis of the 4-(trifluoromethyl)pyridine core.

Caption: Generalized synthetic pathway to the target molecule.

Reactivity Profile I: Transformations of the Methyl Group

The methyl group at the C2 position exhibits reactivity characteristic of picolines, which is further modulated by the electronic effects of the CF3 group.[8][9]

Oxidation

The methyl group can be selectively oxidized to afford the corresponding alcohol, aldehyde, or carboxylic acid (picolinic acid derivative). This transformation is foundational for introducing further functionality. The choice of oxidant and reaction conditions determines the final oxidation state.

| Oxidation Product | Typical Reagents | Causality & Experimental Insights |

| Alcohol | Mild oxidants (e.g., SeO2) | Often challenging to stop at the alcohol stage. The Boekelheide reaction on the corresponding N-oxide offers a more controlled route to the 2-(hydroxymethyl)pyridine.[10] |

| Aldehyde | MnO2, Controlled catalytic oxidation | MnO2 is effective for oxidizing benzylic-type alcohols to aldehydes. Direct oxidation from the methyl group often overshoots to the carboxylic acid. |

| Carboxylic Acid | KMnO4, HNO3, Catalytic O2 | Strong oxidants readily convert the methyl group to a carboxyl group. The electron-deficient nature of the ring makes it relatively stable to these harsh oxidative conditions.[11] |

Protocol 1: Oxidation to 2-Carboxy-4-(trifluoromethyl)pyridine

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in water.

-

Reagent Addition: Heat the mixture to 80-90 °C. Add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate will dissipate as it is consumed.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO2) byproduct.

-

Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. The product, 2-carboxy-4-(trifluoromethyl)pyridine, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

C-H Activation and Condensation

The protons on the methyl group are acidic (pKa ~25-30 for picolines) due to the stabilization of the resulting carbanion by the aromatic ring. This allows for deprotonation with a strong base (e.g., n-BuLi, LDA) to form an anion that can react with various electrophiles.

Sources

- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 8. Picoline - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to the Commercial Availability of 2-Methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological activity and optimizing pharmacokinetic profiles. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity, which can improve membrane permeability and bioavailability.[1] When this powerful functional group is appended to a pyridine ring—a ubiquitous heterocycle in bioactive compounds—the resulting molecule becomes a highly valuable building block.

This compound is one such building block, serving as a key intermediate in the synthesis of a new generation of pharmaceuticals and agrochemicals.[2][3] Its structure combines the unique electronic properties of the trifluoromethyl group with the versatile chemistry of the pyridine core. This guide offers a comprehensive technical overview of its commercial availability, explores a representative synthetic pathway, discusses its critical applications, and provides essential safety and handling protocols to support researchers in leveraging this compound for their discovery and development programs.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 106877-17-2 | PubChem[4] |

| Molecular Formula | C₇H₆F₃N | PubChem[4] |

| Molecular Weight | 161.12 g/mol | PubChem[4] |

| Synonyms | 2-methyl-4-trifluoromethylpyridine | PubChem[4] |

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, typically on a research to bulk scale. This accessibility makes it a practical starting material for a wide range of synthetic applications without the immediate need for in-house synthesis for initial studies.

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | Not specified, typically ≥95% | Available through their Matrix Scientific brand. |

| Matrix Scientific | This compound | Not specified | Listed as a product in their catalog. |

| Other Research Chemical Suppliers | This compound | Varies (typically ≥95%) | Available through various fine chemical and building block suppliers. |

Procurement Strategy: Researchers should consult the online catalogs of the suppliers listed above for current pricing, availability, and available quantities. It is recommended to request a Certificate of Analysis (CoA) to confirm the purity and identity of the specific lot being purchased.

Synthetic Pathways: From Precursors to Product

While commercially available, understanding the synthesis of this compound is crucial for process development, scale-up, and cost-benefit analysis. The synthesis of trifluoromethylpyridines generally follows two main strategies: the direct fluorination of a corresponding picoline derivative or the "building block" approach, where the pyridine ring is constructed from a trifluoromethyl-containing precursor.[2][3] The latter method often provides better control and milder reaction conditions.[5]

Below is a representative, step-by-step methodology illustrating a building block approach for a closely related and synthetically informative compound, 2-chloro-4-trifluoromethylpyridine, which can be further modified to yield the target molecule. This process highlights the logic of ring construction.[5]

Workflow: Cyclocondensation Approach to a 4-(Trifluoromethyl)pyridine Core

Caption: Synthetic workflow for a 4-(trifluoromethyl)pyridine core.

Experimental Protocol (Illustrative)

-

Synthesis of the Enone Intermediate: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of a base like pyridine. This acylation reaction forms the key trifluoromethyl-containing building block, 4-butoxy-1,1,1-trifluoro-3-en-2-one.[5] The causality here is the activation of the anhydride by the base to facilitate electrophilic attack on the electron-rich vinyl ether.

-

Chain Extension: The enone intermediate is then reacted with a phosphonoacetate reagent (e.g., trimethylphosphonoacetate) via a Wittig-Horner or similar reaction. This step extends the carbon chain, creating a diene-like precursor necessary for cyclization.

-

Cyclocondensation to Form the Pyridine Ring: The resulting pentenoate intermediate is condensed with an ammonia source. This crucial step involves a series of intramolecular reactions, including nucleophilic attack and dehydration, to construct the six-membered pyridine ring, yielding 2-hydroxy-4-(trifluoromethyl)pyridine.[5] The choice of an ammonia source is critical for incorporating the ring nitrogen.

-

Functional Group Conversion: The resulting 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) can be converted to other functionalized pyridines. For example, reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2-chloro-4-(trifluoromethyl)pyridine, a versatile intermediate for further derivatization.[5] The methyl group of the target compound can be introduced via precursors in step 2 or through subsequent cross-coupling reactions on the chlorinated intermediate.

This self-validating protocol relies on the sequential and controlled formation of intermediates, with each step setting the stage for the next transformation, culminating in the stable aromatic pyridine ring.

Core Applications in Drug Discovery and Agrochemicals

The 4-(trifluoromethyl)pyridine moiety is a privileged scaffold found in several commercialized products and numerous drug candidates. Its inclusion is a deliberate design choice to enhance biological efficacy.

-

Agrochemicals: This structural motif is central to the insecticide Flonicamid and the herbicide Pyroxsulam .[2][3] In these applications, the trifluoromethyl group contributes to the compound's potency and metabolic resistance, ensuring its effectiveness in the field.[3][6]

-

Pharmaceuticals: In drug development, trifluoromethylated pyridines are used to fine-tune the properties of lead compounds. The -CF3 group can act as a bioisostere for other groups, improve binding affinity to target proteins, and block sites of metabolism, thereby extending the drug's half-life. Derivatives are explored as inhibitors for various enzymes and receptors in therapeutic areas such as oncology and infectious diseases.[7]

Caption: Relationship between the core building block and its applications.

Safety, Handling, and Storage

As a fluorinated organic compound, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate several hazards.

Primary Hazards: [4]

-

Flammable Liquid and Vapor: H226

-

Skin Irritation: H315

-

Serious Eye Irritation: H319

-

Harmful if Swallowed, in Contact with Skin, or if Inhaled

Handling Protocols

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[8][9]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[8]

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound stands out as a commercially accessible and synthetically valuable building block for the modern chemist. Its unique combination of a pyridine core and a trifluoromethyl group provides a powerful tool for modulating the physicochemical and biological properties of target molecules. With a clear understanding of its commercial sources, synthetic background, and proper handling procedures, researchers in both pharmaceutical and agrochemical fields are well-equipped to utilize this key intermediate to drive innovation and advance their development pipelines.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central, Journal of Pesticide Science URL: [Link]

-

Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

- Title: Synthesis method of 2-chloro-4-(trifluoromethyl)

-

Title: The Role of Trifluoromethylated Pyridines in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: J-Stage URL: [Link]

-

Title: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates Source: Organic Syntheses URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. This compound | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Hazards of 2-Methyl-4-(trifluoromethyl)pyridine

This guide provides a comprehensive analysis of the hazards associated with 2-Methyl-4-(trifluoromethyl)pyridine (CAS No. 106877-17-2), a heterocyclic organic compound utilized as an intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, chemists, and drug development professionals who handle this substance. The focus is not merely on listing hazards, but on understanding their mechanistic basis to foster a culture of intrinsic safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

Proper hazard assessment begins with correct identification and an understanding of the substance's physical nature.

Chemical Name: this compound Synonyms: 4-(Trifluoromethyl)-2-picoline CAS Number: 106877-17-2 Molecular Formula: C₇H₆F₃N[1] Molecular Weight: 161.12 g/mol [1]

The presence of a trifluoromethyl (-CF₃) group on the pyridine ring is a key structural feature. This electron-withdrawing group significantly influences the molecule's reactivity, stability, and, consequently, its toxicological profile and combustion byproducts.

Diagram: Chemical Structure of this compound

Caption: A workflow for the safe handling of the chemical in a lab.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. *[2] Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. *[2] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. *[2] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[2]Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air. C[3]ombustion will produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.

Section 6: Stability, Reactivity, and Disposal

-

Reactivity: Generally stable under recommended storage conditions.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Disposal: Disposal must be in accordance with all federal, state, and local regulations. This material should be treated as a halogenated organic hazardous waste and disposed of via a licensed waste management company. Do not dispose of it down the drain.

Section 7: References

-

ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Available at: [Link]

-

Pesticide Registration Toolkit. Assigning hazard categories. Available at: [Link]

-

UNECE. (2011). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Fourth revised edition. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available at: [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

-

U.S. Environmental Protection Agency. Pyridine, 2-methoxy-4-(trifluoromethyl)-. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-Methyl-4-(trifluoromethyl)pyridine in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacokinetic profiles. Among the privileged fluorinated motifs, the 4-(trifluoromethyl)pyridine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth exploration of the 2-Methyl-4-(trifluoromethyl)pyridine moiety, detailing its impact on drug design, its applications as a key synthetic intermediate, and field-proven protocols for its synthesis and derivatization. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to empower the rational design of next-generation therapeutics.

The Scientific Rationale: Why this compound?

The utility of the this compound scaffold is not accidental; it is a direct consequence of the unique and synergistic interplay between the pyridine ring, the powerful trifluoromethyl group, and the methyl substituent.

The Trifluoromethyl (CF₃) Group: A Bioisosteric Powerhouse

The trifluoromethyl group is a dominant feature, profoundly influencing a molecule's properties. Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine, deactivates the pyridine ring, which has significant downstream effects.[1]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H).[2] This inherent strength makes the CF₃ group and adjacent positions highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[2][3] This often leads to improved half-life and bioavailability.

-

pKa Modulation: The inductive effect of the CF₃ group significantly lowers the basicity of the pyridine nitrogen. This is a critical parameter for medicinal chemists, as it can be fine-tuned to reduce off-target interactions (e.g., with the hERG channel) and optimize solubility and permeability across biological membranes.

-

Enhanced Lipophilicity: The CF₃ group substantially increases the lipophilicity of the molecule. This can improve membrane permeability and facilitate entry into cells or crossing the blood-brain barrier.[2] Furthermore, this lipophilicity can enhance binding affinity to hydrophobic pockets within target proteins.

The Pyridine Core: A Versatile Scaffold

The pyridine ring itself is a "privileged scaffold" in medicinal chemistry. It acts as a bioisostere for a phenyl ring but introduces a hydrogen bond acceptor (the nitrogen atom), which can form critical interactions with biological targets. Its aromatic nature provides a rigid framework for orienting other functional groups.

The 2-Methyl Group: A Point of Refinement

The methyl group at the 2-position provides an additional layer of control. It can introduce beneficial steric hindrance to shield adjacent bonds from metabolism or to orient the molecule within a binding pocket. It also offers a potential site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Data Summary

The fundamental properties of the parent scaffold are essential for initial computational modeling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | PubChem[4] |

| Molecular Weight | 161.13 g/mol | PubChem[4] |

| CAS Number | 106877-17-2 | Sigma-Aldrich |

| LogP (Predicted) | 3.7674 | ChemScene[5] |

| pKa (Predicted) | -2.79 ± 0.10 | ChemicalBook[6] |

Note: The predicted pKa refers to the protonated form, highlighting the significant decrease in basicity due to the trifluoromethyl group.

Applications in Drug Discovery: From Building Block to Core Moiety

While relatively few commercialized agrochemicals contain a 4-trifluoromethyl-substituted pyridine moiety, its application in pharmaceuticals is growing.[1][7] This scaffold is primarily used as a key intermediate that is incorporated into a more complex final molecule.

Case Study: A Precursor for Kinase Inhibitors

A prominent application is the use of derivatives like 2-Amino-4-(trifluoromethyl)pyridine as a foundational building block for targeted cancer therapies. This intermediate is crucial for synthesizing potent inhibitors of the PI3K/mTOR pathway and Werner syndrome helicase (WRN), both critical targets in oncology.[8]

-

Bimiralisib (PI3K/mTOR Inhibitor): In the synthesis of Bimiralisib, 2-amino-4-(trifluoromethyl)pyridine serves as the nucleophile that attacks an electrophilic pyrimidine ring, forming a key bond in the final drug architecture.[8] The trifluoromethylpyridine moiety ultimately occupies a critical region of the kinase binding site.

-

WRN Helicase Inhibitors: Similarly, this building block is used to construct novel WRN inhibitors. The properties imparted by the CF₃ group—metabolic stability and potent binding interactions—are essential for the high efficacy of these compounds.[8]

Case Study: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The drug Doravirine , an FDA-approved NNRTI for treating HIV-1, is synthesized from a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine intermediate.[9][10] This demonstrates the value of the 4-(trifluoromethyl)pyridine core in designing highly selective and potent antiviral agents. The electron-deficient nature of the ring is critical for the key synthetic coupling steps and for the final molecule's interaction with the reverse transcriptase enzyme.

Visualizing Structure-Activity Logic

The following diagram illustrates the logical relationship between the scaffold's components and their impact on drug properties, which in turn dictates the therapeutic outcome.

Caption: Logical flow from scaffold components to therapeutic outcome.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of key intermediates related to the this compound scaffold. These are based on established chemical principles and adapted from literature procedures.[11]

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This multi-step protocol outlines a robust pathway to a key chlorinated intermediate, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

Causality: This synthetic route builds the pyridine ring from acyclic precursors, a "ring construction" strategy that is often more scalable and avoids harsh conditions sometimes required for direct functionalization of a pre-existing pyridine ring.[11]

Caption: Synthetic workflow for 2-Chloro-4-(trifluoromethyl)pyridine.

Step-by-Step Methodology:

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one (Intermediate B):

-

Rationale: This step creates the core trifluoromethyl-containing building block. Vinyl ether acts as an enol equivalent, and trifluoroacetic anhydride is the acylating agent.

-

To a stirred solution of vinyl n-butyl ether (1.0 eq) and pyridine (1.0 eq) in dichloromethane (DCM) at -10°C, add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature below 0°C.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up involves washing with water, drying the organic layer, and removing the solvent under reduced pressure to yield the crude product, which can be used directly or purified by distillation.

-

-

Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (Intermediate C):

-

Rationale: A Wittig-Horner or related olefination reaction extends the carbon chain, setting the stage for cyclization.

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, add trimethylphosphonoacetate (1.1 eq) dropwise.

-

Stir for 30 minutes, then add a solution of Intermediate B (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench carefully with saturated ammonium chloride, extract with ethyl acetate, dry, and concentrate to obtain the crude ester.

-

-

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine (Intermediate D):

-

Rationale: Ring closure is achieved by condensation with an ammonia source, forming the pyridone tautomer.

-

Dissolve Intermediate C in a suitable solvent (e.g., methanol) in a pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in methanol.

-

Seal the vessel and heat to 80-100°C for 12-24 hours.

-

After cooling, concentrate the mixture and purify the residue by crystallization or chromatography to isolate the pyridone.

-

-

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Final Product E):

-

Rationale: The hydroxyl group of the pyridone is converted to a chloride, an excellent leaving group for subsequent SNAr reactions.

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to Intermediate D.

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers and purify by distillation or column chromatography to yield the final product.

-

Protocol 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the synthesized 2-chloro intermediate with a generic primary or secondary amine, a cornerstone reaction in building diversity from this scaffold.

Causality: The potent electron-withdrawing CF₃ group at the 4-position, combined with the ring nitrogen, strongly activates the 2-position (and 6-position) towards nucleophilic attack. This makes the SNAr reaction highly efficient and regioselective, allowing for the clean introduction of various nucleophiles.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a reaction vial, dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and the desired amine nucleophile (R¹R²NH, 1.1-1.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Rationale: The base is crucial to neutralize the acid byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

-

Reaction Execution:

-

Seal the vial and heat the reaction mixture to a temperature between 80°C and 140°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically via TLC or LC-MS monitoring.

-

Stir for 4-24 hours until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Rationale: This step removes the high-boiling point polar solvent (e.g., DMF) and inorganic salts.

-

Wash the combined organic layers with water and then with brine to remove any remaining solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 2-amino-4-(trifluoromethyl)pyridine derivative.

-

Expected Yield: 60-90%, depending on the amine substrate.

-

Conclusion

The this compound scaffold is a high-value asset in the medicinal chemist's toolbox. It provides a robust framework whose properties can be rationally tuned through the powerful electronic influence of the trifluoromethyl group. Its proven utility as a key intermediate in the synthesis of oncology and antiviral drugs underscores its importance. The synthetic protocols detailed herein offer reliable and mechanistically sound pathways for accessing and diversifying this scaffold, paving the way for the discovery of novel and improved therapeutic agents.

References

-

Mezo, A. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link][2]

-

RSC Publishing. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link][12]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link][1]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available from: [Link][13]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available from: [Link][14]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylpyridine: A Key Intermediate in the Synthesis of Bioactive Compounds. Available from: [Link][15]

-

Schlemmer, C. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. Available from: [Link][16]

-

University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Available from: [Link][17]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link][18]

-

Mohammed, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link][9]

-

ResearchGate. Examples of drugs bearing trifluoromethyl groups. Available from: [Link][19]

-

Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Available from: [11]

-

Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available from: [Link][20]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link][21]

-

Hossain, S., & Tabbasum, K. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link][22]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link][10]

-

Begg, C. (2024). Fluorine in drug discovery: Role, design and case studies. LinkedIn. Available from: [Link][23]

-

J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link][7]

-

Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound. Available from: [24]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link][25]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 18. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 19. researchgate.net [researchgate.net]

- 20. orgsyn.org [orgsyn.org]

- 21. researchgate.net [researchgate.net]

- 22. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmacyjournal.org [pharmacyjournal.org]

- 24. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 25. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

2-Methyl-4-(trifluoromethyl)pyridine: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic character, which can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1][2] When appended to a pyridine scaffold, these effects are synergistically amplified, making trifluoromethylpyridines (TFMPs) highly sought-after building blocks in drug discovery and crop protection.[3][4]

2-Methyl-4-(trifluoromethyl)pyridine stands out as a particularly valuable synthon. It possesses two distinct points for chemical modification: the nucleophilic pyridine ring, which can be functionalized through various substitution and coupling reactions, and the methyl group, which can be elaborated into a range of other functionalities. This dual reactivity, combined with the beneficial properties of the trifluoromethyl group, makes it a versatile starting material for the synthesis of complex, high-value molecules.[3][5] This application note provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 106877-17-2 | [6] |

| Molecular Formula | C7H6F3N | [6] |

| Molecular Weight | 161.12 g/mol | [6] |

| Appearance | Liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| SMILES | CC1=NC=CC(=C1)C(F)(F)F | [6] |

| InChIKey | VAWGXUBCGWYGEQ-UHFFFAOYSA-N | [6] |

Core Applications in Synthesis

The utility of this compound spans a wide range of applications, primarily driven by its prevalence in bioactive molecules.

-

Agrochemicals: The trifluoromethylpyridine moiety is a key component in numerous herbicides, fungicides, and insecticides.[4][7] The presence of this scaffold can enhance the potency and selectivity of the active ingredient. For instance, derivatives of 4-(trifluoromethyl)pyridine are found in commercial products like the herbicide Pyroxsulam.[4]

-

Pharmaceuticals: In medicinal chemistry, the this compound core is utilized in the development of a variety of therapeutic agents. The trifluoromethyl group can improve a drug candidate's metabolic stability and binding affinity to its target.[5][8] For example, this structural motif is a key intermediate in the synthesis of kinase inhibitors and other targeted therapies.[5]

-

Materials Science: The unique electronic properties and thermal stability of fluorinated pyridines make them attractive for applications in materials science, including the development of advanced polymers and liquid crystals.[1]

Synthetic Transformations: A Practical Guide

The true power of this compound as a building block lies in its versatile reactivity. The following sections provide detailed protocols for key transformations, along with mechanistic explanations to guide experimental design.

Part 1: Functionalization of the Methyl Group

The methyl group at the C2 position serves as a convenient handle for further synthetic elaboration.

Oxidation of the methyl group to a carboxylic acid provides a valuable intermediate for amide bond formation and other transformations.

Protocol 1: Oxidation of this compound to 2-Carboxy-4-(trifluoromethyl)pyridine

Reaction Scheme:

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Water

-

Sodium bisulfite (NaHSO3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench the excess KMnO4 by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO2 forms.

-

Filter the mixture through a pad of celite and wash the filter cake with water.

-

Acidify the filtrate to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Carboxy-4-(trifluoromethyl)pyridine.

-

Purify the crude product by recrystallization or column chromatography.

Causality and Mechanistic Insight:

The oxidation of the methyl group with a strong oxidizing agent like potassium permanganate proceeds through a series of oxidative steps, ultimately leading to the formation of the carboxylic acid. The electron-withdrawing trifluoromethyl group can make the methyl group slightly less susceptible to oxidation compared to an unsubstituted picoline, hence the need for strong heating.

Introducing a halogen to the methyl group creates an electrophilic center, enabling subsequent nucleophilic substitution reactions.

Protocol 2: Free-Radical Bromination of this compound

Reaction Scheme:

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux and stir under an inert atmosphere for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.